![molecular formula C9H14IO3PS B14236993 Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate CAS No. 499999-87-0](/img/structure/B14236993.png)
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate is an organophosphorus compound that features a thiophene ring substituted with an iodine atom and a phosphonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-iodothiophen-2-yl)methyl]phosphonate typically involves the reaction of 5-iodothiophene-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Often require palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate has several scientific research applications:
Materials Science: Used as an additive in high-voltage lithium-ion batteries to improve capacity retention and thermal stability.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of diethyl [(5-iodothiophen-2-yl)methyl]phosphonate depends on its specific application. In the context of lithium-ion batteries, the compound acts as an electrolyte additive that forms protective interphases, preventing parasitic reactions and stabilizing the electrolyte . The molecular targets and pathways involved include interactions with the cathode and anode materials, enhancing the overall performance and safety of the battery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (thiophen-2-ylmethyl)phosphonate: Lacks the iodine substitution but shares similar structural features and applications.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring instead of a thiophene ring, used in different synthetic applications.
Uniqueness
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
499999-87-0 |
|---|---|
Molekularformel |
C9H14IO3PS |
Molekulargewicht |
360.15 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-5-iodothiophene |
InChI |
InChI=1S/C9H14IO3PS/c1-3-12-14(11,13-4-2)7-8-5-6-9(10)15-8/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RXFAQHSCDFGVRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(S1)I)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


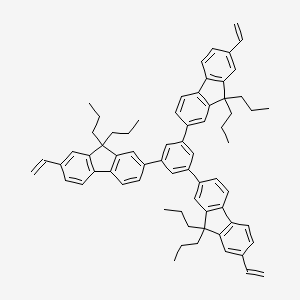
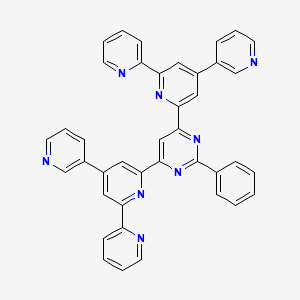

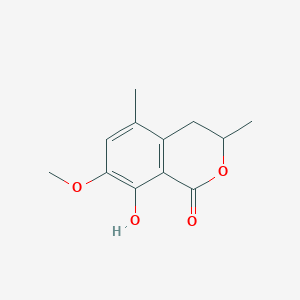
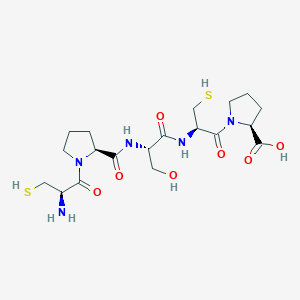
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
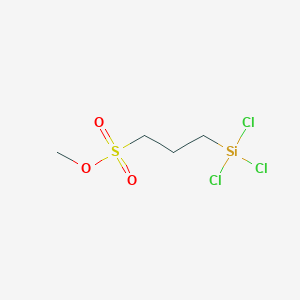
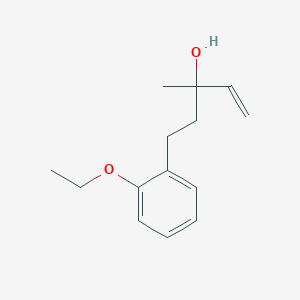


![1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)](/img/structure/B14236996.png)
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
